molecular formula C₂₇H₄₆O₂ B1141375 24-Hydroxycholesterol CAS No. 30271-38-6

24-Hydroxycholesterol

Cat. No. B1141375
CAS RN: 30271-38-6
M. Wt: 402.65
InChI Key:
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Description

24-Hydroxycholesterol is crucial for cholesterol homeostasis, especially in the brain where it is synthesized and plays a pivotal role in the secretion of cholesterol from the brain. It acts as a liver X receptor (LXR) agonist, influencing cholesterol metabolism significantly (Cook et al., 2009).

Synthesis Analysis

The enzyme cytochrome P450 46A1 (CYP46A1) in neurons mainly produces 24-Hydroxycholesterol. This enzymatic activity facilitates the conversion of cholesterol into 24-OHChol, which is essential for cholesterol turnover in the vertebrate central nervous system (Russell et al., 2009).

Molecular Structure Analysis

24-Hydroxycholesterol possesses a specific molecular structure that allows it to play a unique role in cholesterol metabolism. Its hydroxylated form at the 24th carbon position distinguishes it from cholesterol, enabling its function as a brain-derived cholesterol metabolite and signaling molecule.

Chemical Reactions and Properties

24-OHChol undergoes sulfation, which is a significant metabolic pathway affecting its role in LXR activation and cholesterol homeostasis. It can form monosulfates and disulfates, which have different effects on LXR activation and potentially on the regulation of cholesterol levels in the body (Cook et al., 2009).

Physical Properties Analysis

The physical properties of 24-OHChol, including its solubility and transport in the bloodstream, are influenced by its molecular structure. It is primarily transported by apolipoproteins to the liver, where it can be converted into bile acids or excreted, highlighting its solubility and transport mechanisms which are crucial for its function in cholesterol homeostasis.

Chemical Properties Analysis

24-Hydroxycholesterol's chemical properties, such as its reactivity with other molecules and its enzymatic conversion to other metabolites, are vital for its role in the brain and overall cholesterol metabolism. For instance, its conversion by CYP7A1 to 7alpha-hydroxylated derivatives indicates its involvement in bile acid biosynthesis, reflecting its broad impact on cholesterol metabolism and homeostasis (Norlin et al., 2000).

Scientific Research Applications

Specific Scientific Field

Neuroscience and Neurodegenerative Disease Research .

Summary of the Application

24-Hydroxycholesterol (24-OHC) has been found to play a key role in Alzheimer’s disease (AD) pathogenesis . It is thought to be neuroprotective and affects the neuroprotective SIRT1/PGC1α/Nrf2 axis in SK-N-BE neuroblastoma cells .

Methods of Application or Experimental Procedures

The study was conducted on SK-N-BE neuroblastoma cells. The researchers explored whether 24-OHC affected the neuroprotective SIRT1/PGC1α/Nrf2 axis .

Results or Outcomes

24-OHC, through the up-regulation of the deacetylase SIRT1, was able to increase both PGC1α and Nrf2 expression and protein levels, as well as Nrf2 nuclear translocation. By acting on this neuroprotective pathway, 24-OHC favors tau protein clearance by triggering tau ubiquitination and subsequently its degradation through the ubiquitin–proteasome system .

Cholesterol Metabolism Research

Specific Scientific Field

Biochemistry and Neuroscience .

Summary of the Application

24S-hydroxycholesterol is a brain-specific cholesterol metabolite. Blood concentrations of 24S-hydroxycholesterol may be useful surrogate markers for neurodegenerative diseases including Alzheimer’s disease, Huntington’s disease, HIV-Associated Neurocognitive Disorders, and Multiple Sclerosis .

Methods of Application or Experimental Procedures

The study involved the quantitative detection of free 24S-hydroxycholesterol from human serum .

Results or Outcomes

The average human serum concentrations were found to be 12.3±4.79 ng/ml for free 24 (s)-hydroxycholesterol . Serum measurements of these biologically active oxysterols may be useful surrogate measures for brain health in a variety of neurodegenerative conditions .

Modulation of N-Methyl-d-Aspartate Receptors

Specific Scientific Field

Neuroscience and Neuropharmacology .

Summary of the Application

24-Hydroxycholesterol (24S-HC) is a potent allosteric modulator of N-Methyl-d-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the CNS .

Methods of Application or Experimental Procedures

The study involved the incubation of neurons in 24S-HC and then challenging cells with agonist plus another modulator to probe occlusion .

Results or Outcomes

24S-HC was found to potentiate NMDAR-mediated EPSCs in rat hippocampal neurons. It enhances the ability of subthreshold stimuli to induce long-term potentiation (LTP) and reverses hippocampal LTP deficits induced by the NMDAR channel blocker ketamine .

Cholesterol Homeostasis in the Brain

Specific Scientific Field

Neuroscience and Biochemistry .

Summary of the Application

24S-Hydroxycholesterol (24S-HC) is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes, which can cross the blood-brain barrier more easily than free cholesterol .

Methods of Application or Experimental Procedures

The study involved the quantitative detection of free 24S-Hydroxycholesterol from human serum .

Results or Outcomes

Blood plasma levels of 24S-HC may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .

Positive Allosteric Modulator of NMDA Receptors

Specific Scientific Field

Neuroscience and Neuropharmacology .

Summary of the Application

24-Hydroxycholesterol (24S-HC) is a potent allosteric modulator of N-Methyl-d-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the CNS .

Methods of Application or Experimental Procedures

The study involved the incubation of neurons in 24S-HC and then challenging cells with agonist plus another modulator to probe occlusion .

Results or Outcomes

24S-HC enhances the ability of subthreshold stimuli to induce long-term potentiation (LTP). It also reverses hippocampal LTP deficits induced by the NMDAR channel blocker ketamine .

Cholesterol Homeostasis in the Brain

Specific Scientific Field

Neuroscience and Biochemistry .

Summary of the Application

24S-Hydroxycholesterol (24S-HC), also known as cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes, which can cross the blood-brain barrier more easily than free cholesterol .

Methods of Application or Experimental Procedures

The study involved the quantitative detection of free 24S-Hydroxycholesterol from human serum .

Results or Outcomes

Blood plasma levels of 24S-HC may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-GHMQSXNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24-Hydroxycholesterol

Citations

For This Compound
2,690
Citations
HL Wang, YY Wang, XG Liu, SH Kuo… - Journal of …, 2016 - content.iospress.com
… are increased in MCI subjects; 24-hydroxycholesterol and 27-hydroxycholesterol are … , total tau, and phospho-tau, 24-hydroxycholesterol, 27-hydroxycholesterol, and cholesterol …
Number of citations: 71 content.iospress.com
J Li-Hawkins, EG Lund, AD Bronson… - Journal of Biological …, 2000 - ASBMB
… cDNA isolated by expression cloning converted 24-hydroxycholesterol into a primary product (… However, we did not have access to an authentic 7α-hydroxylated 24-hydroxycholesterol …
Number of citations: 202 www.jbc.org
P Gamba, G Leonarduzzi, E Tamagno… - Aging …, 2011 - Wiley Online Library
… behavior of 24-hydroxycholesterol at … 24-hydroxycholesterol’s pro-oxidant effect and potentiation of Aβ-induced necrosis and apoptosis. Thus, the presence of 24-hydroxycholesterol in …
Number of citations: 114 onlinelibrary.wiley.com
M Norlin, A Toll, I Björkhem, K Wikvall - Journal of lipid research, 2000 - ASBMB
… 24-hydroxycholesterol, with a preference for the (24S)-isomer. Our results show that 24-hydroxycholesterol … discussed that at least part of the 24-hydroxycholesterol is converted into 7α-…
Number of citations: 74 www.jlr.org
J ZHANG, Y AKWA, M EL-ETR, EE BAULIEU… - Biochemical …, 1997 - portlandpress.com
… 24-hydroxycholesterol in cultures of rat astrocytes, Schwann cells and neurons was studied. 27- and 25-Hydroxycholesterol, but not 24-hydroxycholesterol… added 24-hydroxycholesterol …
Number of citations: 88 portlandpress.com
LL SMITH, DR Ray, JA Moody, JD Wells… - Journal of …, 1972 - Wiley Online Library
… of trace-level polar sterols in human tissues (VAN LIER and SMITH, 1967, 1969, 1970, 1971~; SMITH and VAN LIER, 1970), we sought to measure levels of 24-hydroxycholesterol in …
Number of citations: 37 onlinelibrary.wiley.com
JRP Prasanthi, A Huls… - Molecular …, 2009 - molecularneurodegeneration …
… At 10 μM/mL concentration, 24-hydroxycholesterol has been shown to increase APP gene expression in human neuronal cells [13] and 27-hydroxycholesterol has been shown to inhibit …
H Kölsch, D Lütjohann, A Tulke, I Björkhem, ML Rao - Brain research, 1999 - Elsevier
… The neuronal cell death is accompanied by an increased cholesterol release and conversion of cholesterol into the polar metabolite, 24-hydroxycholesterol (24-OH-Chol), appears to be …
Number of citations: 155 www.sciencedirect.com
M Soncini, G Corna, M Moresco… - Proceedings of the …, 2016 - National Acad Sciences
… Here, we show that hypoxia inducible factor-1a (HIF-1α) controls the overexpression of the enzyme Cyp46a1, which generates the oxysterol 24-hydroxycholesterol (24S-HC) in a …
Number of citations: 42 www.pnas.org
C Fourgeux, L Martine, I Björkhem… - … & visual science, 2009 - tvst.arvojournals.org
… by gas chromatography-mass spectrometry for quantification of 24S-hydroxycholesterol in a human plasma sample using an internal deuterated standard of 24-hydroxycholesterol. Inset…
Number of citations: 56 tvst.arvojournals.org

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